Chemical Class Divergence: Flucarbazone-sodium Belongs to Sulfonylaminocarbonyltriazolinones, Not Sulfonylureas
Flucarbazone-sodium is explicitly classified as a sulfonylaminocarbonyltriazolinone herbicide, structurally distinct from sulfonylureas such as mesosulfuron-methyl and triazolopyrimidines such as pyroxsulam [1]. This chemical class distinction is fundamental to procurement decisions: the triazolinone ring in flucarbazone-sodium confers different binding properties at the ALS enzyme active site, which manifests in differential cross-resistance patterns compared to sulfonylureas [2].
| Evidence Dimension | Chemical classification |
|---|---|
| Target Compound Data | Sulfonylaminocarbonyltriazolinone |
| Comparator Or Baseline | Mesosulfuron-methyl (sulfonylurea); Pyroxsulam (triazolopyrimidine) |
| Quantified Difference | Distinct chemical class — triazolinone core vs. sulfonylurea bridge vs. triazolopyrimidine scaffold |
| Conditions | Structural classification per HRAC/IRAC nomenclature |
Why This Matters
Procurement specialists evaluating ALS inhibitor portfolios must recognize that flucarbazone-sodium belongs to a chemically distinct subclass, which predicts non-overlapping resistance selection pressure relative to sulfonylureas and triazolopyrimidines.
- [1] Koskinen WC, Calderon MJ, Rice PJ, Cornejo J. 2006. Sorption-desorption of flucarbazone and propoxycarbazone and their benzenesulfonamide and triazolinone metabolites in two soils. Pest Management Science. 62:598-602. View Source
- [2] Xu X, Zhao B, Li B, Shen B, Qi Z, Wang J, Cui H, Chen S, Wang G, Liu X. 2024. Diverse ALS mutations and cross-and multiple-resistance to ALS and EPSPS inhibitors in flucarbazone‑sodium-resistant Bromus japonicus populations from Hebei province, China. Pesticide Biochemistry and Physiology. 199:105794. View Source
